3-(Biphenyl-4-yloxymethyl)benzoic acid
Description
3-(Biphenyl-4-yloxymethyl)benzoic acid is a benzoic acid derivative featuring a biphenyl-4-yloxymethyl substituent at the third position of the benzene ring. This structure combines the aromaticity of biphenyl with the carboxylic acid functionality, making it a candidate for applications in medicinal chemistry, material science, and synthetic intermediates.
Properties
Molecular Formula |
C20H16O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(4-phenylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-4-5-15(13-18)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
InChI Key |
UAFSXXNQRUGQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl-Substituted Benzoic Acid Derivatives
3-(Benzyloxy)biphenyl-4-carboxylic Acid (Compound 2.j)
- Structure : Benzyloxy group at the biphenyl-4-position vs. biphenyl-4-yloxymethyl in the target compound.
- Synthesis : Prepared from methyl 3-hydroxybiphenyl-4-carboxylate via benzyl ether formation .
- Key Difference : The benzyloxy group introduces a flexible ether linkage, whereas the biphenyl-4-yloxymethyl group provides rigidity and extended π-conjugation.
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic Acid
- Structure : Phosphanyl group replaces the oxymethyl linker, creating a bulkier, electron-rich substituent.
- Molecular Formula : C25H19O2P (vs. C20H16O3 for the target compound).
Sulfonamide and Quinazoline Derivatives
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic Acid
- Structure : Sulfamoyl group at the third position, linked to a benzyloxy-phenyl moiety.
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid
- Structure : Quinazoline core with bromo and phenyl substituents, fused to the benzoic acid.
- Pharmacological Relevance: Quinazoline derivatives are known kinase inhibitors, suggesting this compound may target enzyme pathways, unlike the biphenyl-based target .
Trifluoromethyl and Methoxy-Substituted Analogues
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid
Natural Benzoic Acid Derivatives
Proglobeflowery Acid (3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid)
- Source : Isolated from Trollius macropetalus (长瓣金莲花).
- Structure : Methoxy, hydroxy, and prenyl groups create a polar, bioactive scaffold.
- Applications : Likely used in traditional medicine, differing from synthetic biphenyl derivatives .
4-O-β-D-Glucopyranosyloxybenzoate
Data Table: Structural and Functional Comparison
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